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molecular formula C11H13ClNO3S3+ B8339070 3-[5-Chloro-2-(methylthio)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate

3-[5-Chloro-2-(methylthio)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate

Cat. No. B8339070
M. Wt: 338.9 g/mol
InChI Key: QGMHZUWTZJNKBG-UHFFFAOYSA-O
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Patent
US05102781

Procedure details

3-Methyl-1-phenylpyrazolin-5-one (1.045 g) was mixed with 2.03 g (0.006 mol) 2-methylthio-5-chloro-3-(3'-sulfopropyl)benzothiazolium, inner salt in 50 ml methanol. Triethylamine (0.62 g) was added. The mixture was stirred for one hour, the solvent evaporated, and the residue dissolved in isopropanol. The resulting solution was treated with 0.6 g KOAc in methanol to precipitate the dye. Filtering yielded 2.17 g (72%), mp 271°-276° C., λmax=383 (ε=19,000).
Quantity
1.045 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1NN(C2C=CC=CC=2)C(=O)C=1.[CH3:14][S:15][C:16]1[S:17][C:18]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][C:19]=2[N+:20]=1CCCS(O)(=O)=O.C(N(CC)CC)C>CO>[Cl:32][C:29]1[CH:30]=[CH:31][C:18]2[S:17][C:16]([S:15][CH3:14])=[N:20][C:19]=2[CH:28]=1

Inputs

Step One
Name
Quantity
1.045 g
Type
reactant
Smiles
CC=1NN(C(C1)=O)C1=CC=CC=C1
Name
Quantity
2.03 g
Type
reactant
Smiles
CSC=1SC2=C([N+]1CCCS(=O)(=O)O)C=C(C=C2)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in isopropanol
ADDITION
Type
ADDITION
Details
The resulting solution was treated with 0.6 g KOAc in methanol
CUSTOM
Type
CUSTOM
Details
to precipitate the dye
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
yielded 2.17 g (72%), mp 271°-276° C., λmax=383 (ε=19,000)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=CC2=C(N=C(S2)SC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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